2-(3-Fluoropyridin-2-yl)sulfanylethanol
Description
Properties
IUPAC Name |
2-(3-fluoropyridin-2-yl)sulfanylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNOS/c8-6-2-1-3-9-7(6)11-5-4-10/h1-3,10H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXSKQFEDPWAHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(3-Fluoropyridin-2-yl)sulfanylethanol are best understood by comparing it to three closely related compounds:
Structural Analogues and Key Properties
*Calculated molecular weight based on formula.
Electronic and Reactivity Differences
- Fluorine vs. This may enhance stability in acidic or oxidative environments .
- Aromatic Ring Systems: Pyridine-based derivatives (e.g., 2-[(5-Chloro-2-pyridyl)sulfanyl]ethanol) exhibit higher polarity and hydrogen-bonding capacity than phenyl-based analogues (e.g., 2-(3,5-dichlorophenyl)sulfanylethanol), influencing solubility in polar solvents like ethanol or water .
Preparation Methods
Reaction of 2-Chloro-3-fluoropyridine with 2-Mercaptoethanol
The most widely reported method involves SNAr between 2-chloro-3-fluoropyridine and 2-mercaptoethanol under basic conditions. In a representative procedure, 2-mercaptoethanol (1.2 equiv) is added dropwise to a solution of 2-chloro-3-fluoropyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0°C, followed by lithium hexamethyldisilazide (LiHMDS, 1.5 equiv). The mixture is refluxed for 12–18 hours, yielding 2-(3-fluoropyridin-2-yl)sulfanylethanol after aqueous workup and column chromatography (petroleum ether/ethyl acetate, 3:1).
Key Parameters
-
Solvent : THF or dimethylformamide (DMF) enhances nucleophilicity.
-
Base : LiHMDS outperforms weaker bases (e.g., KCO) by deprotonating the thiol efficiently.
-NMR (400 MHz, CDCl): δ 8.35 (dd, , 1H), 7.72 (td, , 1H), 7.25 (m, 1H), 3.85 (t, , 2H), 2.95 (t, , 2H).
Alternative Halogenated Pyridine Precursors
Substituting 2-bromo-3-fluoropyridine for the chloro analog under identical conditions reduces reaction time to 6–8 hours but necessitates higher temperatures (80–90°C). Yields remain comparable (68–70%), with minor byproducts arising from dehalogenation.
Thiol-Disulfide Interchange Approaches
Synthesis of 3-Fluoropyridine-2-thiol
3-Fluoropyridine-2-thiol is prepared via reduction of the corresponding disulfide, generated by treating 2-chloro-3-fluoropyridine with thiourea in ethanol/water (1:1) at reflux. Subsequent treatment with NaBH in THF affords the free thiol in 85% yield.
Coupling with 2-Chloroethanol
The thiol (1.0 equiv) reacts with 2-chloroethanol (1.1 equiv) in DMF at 60°C for 24 hours, using triethylamine (TEA, 2.0 equiv) as a base. This method avoids harsh conditions but requires rigorous exclusion of oxygen to prevent disulfide formation. Isolated yields range from 60–65%.
Palladium-Catalyzed Cross-Coupling Methods
Suzuki-Miyaura Coupling with Boronic Esters
A less common route employs Suzuki coupling between 2-(chlorosulfanylethyl)boronic acid and 3-fluoro-2-iodopyridine. Using Pd(PPh) (5 mol%) and NaCO in dioxane/water (4:1) at 90°C, the reaction achieves 55–58% yield. While effective, scalability is limited by boronic ester availability.
Analytical and Stability Profiling
Spectroscopic Characterization
Oxidative Stability
The compound undergoes gradual oxidation to the sulfonic acid derivative under ambient conditions. Storage under nitrogen at −20°C preserves integrity for >6 months.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| SNAr (LiHMDS/THF) | 72 | 98 | 18 | High |
| Thiol-chloroethanol | 65 | 95 | 24 | Moderate |
| Suzuki coupling | 58 | 90 | 48 | Low |
Industrial-Scale Considerations
Large-scale production favors the SNAr route due to reagent availability and operational simplicity. Pilot studies demonstrate that replacing THF with cyclopentyl methyl ether (CPME) reduces solvent costs by 40% without compromising yield .
Q & A
Q. What are the recommended safety precautions for handling 2-(3-Fluoropyridin-2-yl)sulfanylethanol in laboratory settings?
Answer:
- Hazard Mitigation: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods or well-ventilated areas to avoid inhalation of aerosols or vapors .
- Storage: Store in a sealed container under inert atmosphere (e.g., nitrogen) at 2–8°C, away from light .
- First Aid: For skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention if respiratory irritation occurs .
Q. What spectroscopic methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the fluorine position and sulfanylethanol group integrity. -NMR aids in resolving aromatic pyridine signals .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar derivatives .
- IR Spectroscopy: Identify key functional groups (e.g., S–H stretch at ~2550 cm) and pyridine ring vibrations .
Q. What synthetic routes are commonly employed to prepare this compound?
Answer:
- Thiol-Ether Formation: React 3-fluoropyridin-2-thiol with 2-bromoethanol under basic conditions (e.g., KCO) in anhydrous DMF. Monitor reaction progress via TLC .
- Protection Strategies: Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride to prevent side reactions during coupling .
Advanced Research Questions
Q. How can computational modeling assist in predicting the reactivity of this compound with electrophilic agents?
Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic sites (e.g., sulfur atom in the sulfanylethanol group). Optimize transition states for reactions with alkyl halides .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction kinetics .
Q. How can researchers resolve discrepancies in spectroscopic data during structural validation?
Answer:
Q. What strategies are effective for studying the compound’s potential as a building block in drug discovery?
Answer:
- Fragment-Based Drug Design (FBDD): Screen for interactions with biological targets (e.g., kinases) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Structure-Activity Relationship (SAR): Modify the fluoropyridine or sulfanylethanol moieties and assess changes in binding affinity or solubility .
Q. How does the fluorine substituent influence the compound’s electronic and steric properties?
Answer:
- Electronic Effects: Fluorine’s electronegativity increases the pyridine ring’s electron-deficient nature, enhancing reactivity toward nucleophilic aromatic substitution .
- Steric Effects: The 3-fluorine position minimally impacts steric bulk, allowing flexibility in derivatization .
Q. What are the challenges in analyzing polymorphic forms of this compound?
Answer:
- Characterization Techniques: Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to distinguish polymorphs. SHELXD can assist in solving crystal structures .
- Stability Studies: Monitor phase transitions under humidity/temperature stress using dynamic vapor sorption (DVS) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
